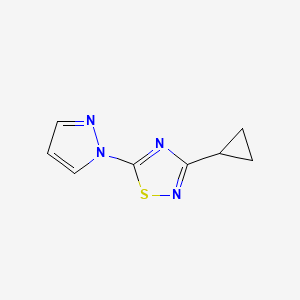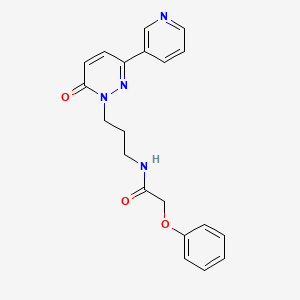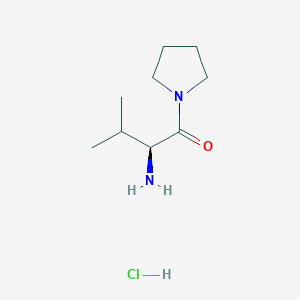![molecular formula C22H26N4O5 B2568278 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1005303-51-4](/img/structure/B2568278.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by a pyrido[2,3-d]pyrimidine core structure. This compound has various synthetic and potential biomedical applications owing to its multifaceted chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic and heterocyclic precursors. Key steps may include:
Formation of the pyrido[2,3-d]pyrimidine core: through cyclization reactions.
Ethylation and methylation: to introduce the ethyl and methyl groups, respectively.
Coupling reactions: to attach the ethoxy and acetamide groups.
Reaction conditions: often involve the use of catalysts, specific pH conditions, and controlled temperatures to ensure the accuracy and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound would require:
Large-scale reactors for cyclization and coupling reactions.
Optimization of reaction conditions: to enhance yield and purity.
Purification steps: including crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound might undergo oxidation, potentially forming quinone or other oxidized derivatives.
Reduction: It could also be reduced, likely affecting the pyrimidine ring or the acetyl group.
Substitution: Nucleophilic substitution reactions may occur, altering the ethoxy or acetamide functionalities.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Common organic solvents like ethanol, dichloromethane, or dimethyl sulfoxide (DMSO).
Major Products Formed
Depending on the reaction conditions, the major products could include various oxidized, reduced, or substituted derivatives of the original compound, potentially influencing its biological activity and chemical properties.
Scientific Research Applications
Chemistry
As an intermediate in organic synthesis , enabling the creation of novel compounds.
In methodological studies focused on reaction mechanisms and optimization.
Biology
As a potential enzyme inhibitor due to its structural similarity to nucleotide analogs.
Used in biochemical assays to study enzyme kinetics and binding affinities.
Medicine
Investigated for its antiviral or anticancer properties due to its potential to interfere with DNA replication or protein synthesis.
Could serve as a drug prototype in the development of new therapeutic agents.
Industry
In pharmaceutical manufacturing for the production of advanced chemical intermediates.
Agricultural chemicals: : Potential use as a lead compound for designing pesticides or herbicides.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound's mechanism of action likely involves:
Interaction with nucleic acids: or proteins, potentially inhibiting key enzymes or pathways.
Binding to receptor sites: on enzymes, affecting their activity and downstream signaling pathways.
Inhibiting processes like DNA replication or protein synthesis, thus exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: : Structurally related compounds with variations in the substituents.
2,4-Dioxo compounds: : Sharing the dioxopyrimidine core but differing in side chains.
Ethylated analogs: : Compounds with ethyl groups but lacking the pyrido structure.
Highlighting Its Uniqueness
The unique combination of ethoxy, ethyl, and acetamide groups in this compound differentiates it from other pyrimidine derivatives. This specific arrangement may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity, making it valuable for specialized research applications.
There you have it: a detailed look into 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-5-14-12-23-20-18(19(14)31-7-3)21(28)26(22(29)25(20)4)13-17(27)24-15-8-10-16(11-9-15)30-6-2/h8-12H,5-7,13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFGOGTAFSXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)



![2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2568205.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2568208.png)
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)





![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
